methyl (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-3-(3,4-dimethoxybenzyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate
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Overview
Description
METHYL (2Z)-2-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-3-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE is a synthetic organic compound belonging to the thiazine class. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its complex molecular structure, which includes various functional groups such as chloro, fluoro, and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2Z)-2-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-3-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include chlorinating agents, fluorinating agents, and methoxylating agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL (2Z)-2-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-3-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the imino or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL (2Z)-2-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-3-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
METHYL (2Z)-2-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-3-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE: shares structural similarities with other thiazine derivatives, such as:
Uniqueness
The uniqueness of METHYL (2Z)-2-[(3-CHLORO-4-FLUOROPHENYL)IMINO]-3-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18ClFN2O5S |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
methyl 2-(3-chloro-4-fluorophenyl)imino-3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C21H18ClFN2O5S/c1-28-16-7-4-12(8-17(16)29-2)11-25-19(26)10-18(20(27)30-3)31-21(25)24-13-5-6-15(23)14(22)9-13/h4-10H,11H2,1-3H3 |
InChI Key |
NQPITURAKDKIRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C=C(SC2=NC3=CC(=C(C=C3)F)Cl)C(=O)OC)OC |
Origin of Product |
United States |
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